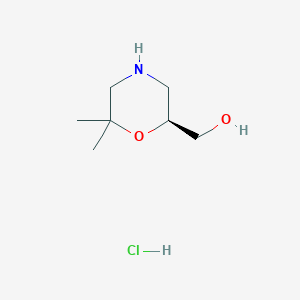

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQEJGQWAORNN-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H](O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416444-80-8 | |

| Record name | [(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting material, such as (S)-6,6-dimethylmorpholine.

Functionalization: The starting material undergoes functionalization to introduce the hydroxyl group. This can be achieved through various methods, such as nucleophilic substitution reactions.

Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological systems and processes.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogs in the Morpholine Family

Table 1: Morpholine-Based Hydrochloride Salts

Key Observations :

- The dimethyl substitution on the morpholine ring in the target compound distinguishes it from simpler analogs like (R)-2-methylmorpholine hydrochloride, which lacks steric bulk .

- Replacing the methanol group with an acetic acid or ester group (Table 1) alters solubility and reactivity. For example, the acetic acid derivative may form salts with cations, while the ester derivative enhances lipophilicity .

Functional Group Variations in Hydrochloride Salts

Table 2: Hydrochloride Salts with Amino Alcohol Motifs

Key Observations :

- Amino alcohol esters like Metabutethamine HCl are used clinically as anesthetics, highlighting the pharmacological relevance of this functional group .

Stereochemical and Purity Considerations

- Enantiomeric Specificity : The (S)-enantiomer of the target compound (CAS 1416444-80-8) is distinct from racemic or (R)-forms, which may exhibit different biological activities . Similar chiral distinctions exist in compounds like (S)- and (R)-2-methylmorpholine hydrochloride .

- Purity Standards : The target compound is supplied at >95% purity, comparable to pharmaceutical reference standards like Impurity D(EP) (94-98% purity) .

Biological Activity

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : Approximately 181.66 g/mol

- Physical State : Typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological studies.

The biological activity of this compound primarily revolves around its interaction with cellular components:

- Enzyme Interaction : The compound can influence enzyme mechanisms by modulating the activity of specific enzymes involved in metabolic pathways. This is facilitated by the hydroxymethyl group, which can form hydrogen bonds with biological macromolecules.

- Membrane Dynamics : Studies indicate that this compound alters lipid bilayer properties, potentially affecting drug delivery systems and membrane protein functionality.

Biological Applications

- Pharmaceutical Research : The compound serves as a valuable tool in studying enzyme interactions and metabolic processes. Its ability to act as a chiral building block aids in the synthesis of various pharmaceutical intermediates.

- Neuroprotective Studies : Although primarily studied for its synthetic utility, there are indications that similar morpholine derivatives exhibit neuroprotective properties. Research into these compounds suggests potential applications in treating neurodegenerative conditions .

- Green Chemistry : The compound is also utilized in the production of biomethanol from biomass, contributing to renewable energy solutions. Its role in catalyzing reactions during biomass gasification highlights its environmental significance.

Table 1: Summary of Biological Activity Studies

Notable Research Outcomes

- In a study examining the effects of morpholine derivatives on lipid membranes, this compound demonstrated significant alterations in membrane dynamics, suggesting implications for drug delivery systems.

- Investigations into similar compounds have revealed their ability to shift cytokine profiles in immune responses, indicating a broader potential for therapeutic applications in autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from morpholine derivatives. Key steps include cyclization of precursors with aldehydes or ketones under acidic or basic conditions, followed by resolution of enantiomers using chiral catalysts or chromatography. For example, enantioselective synthesis of morpholine derivatives often employs Fe/NHCl-mediated reductions (70°C, 5 h) to achieve high yields (~60–70%) . Reaction optimization may require adjusting solvent systems (e.g., methanol/water mixtures) and temperature to minimize side products .

| Key Parameters | Conditions | Yield |

|---|---|---|

| Cyclization | DMF, POCl, 100°C, 8 h | 46.3% |

| Enantiomeric resolution | Chiral HPLC, polar organic phase | >98% ee |

| Final purification | Recrystallization (ethanol/HO) | 95% purity |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the morpholine ring substitution pattern and stereochemistry. For example, the (S)-configuration is verified via coupling constants in the methoxy region (δ 3.4–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] and fragments consistent with the hydrochloride salt (e.g., m/z 206.12 for CHNO·HCl) .

- Purity Analysis : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm validates purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the critical physical and chemical properties influencing its stability in research applications?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .

- Hygroscopicity : The hydrochloride salt form is moderately hygroscopic; storage under nitrogen or desiccated conditions is recommended to prevent hydrolysis .

- Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but insoluble in hexane, which informs solvent choices for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield or purity when scaling up the reaction?

- Methodological Answer : Contradictions often arise from variations in reagent quality, solvent purity, or temperature control. Strategies include:

- Design of Experiments (DoE) : Systematic screening of parameters (e.g., catalyst loading, reaction time) to identify critical factors .

- In-line Analytics : Use of FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Comparative Analysis : Cross-validate results with alternative methods (e.g., replacing Fe/NHCl reductions with catalytic hydrogenation) .

Q. What strategies ensure chiral purity during synthesis, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions achieve >90% ee .

- Chromatographic Resolution : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers, with ee calculated via peak area ratios in HPLC .

- Circular Dichroism (CD) : CD spectra confirm absolute configuration by matching experimental curves to computational models .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer :

-

Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like monoamine oxidases. Key interactions include hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the dimethyl group .

-

Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (K) in the µM range .

-

SAR Analysis : Structural analogs (e.g., 4-benzylmorpholin-2-ol derivatives) are compared to establish activity cliffs .

Biological Target Assay Type K/IC MAO-B enzyme SPR 12.3 µM Serotonin transporter Radioligand 45.6 µM

Q. What are the limitations of current analytical methods in detecting trace impurities?

- Methodological Answer :

- LC-MS Sensitivity : RP-HPLC-MS with electrospray ionization (ESI) detects impurities down to 0.1% but may miss non-ionizable byproducts .

- NMR Limitations : Low-abundance impurities (<1%) require advanced techniques like F NMR or cryoprobes for detection .

- Orthogonal Methods : Combine HPLC, GC-MS, and ion chromatography to cover a wider impurity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.